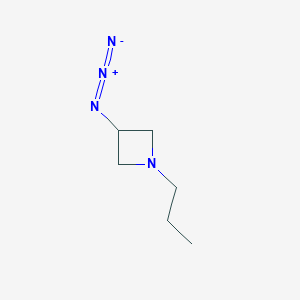

3-Azido-1-propylazetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Strained Heterocycle Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that represent a fascinating class of strained ring systems. rsc.orgrsc.orgresearchgate.netrsc.org Their significance in chemistry stems from a unique balance of stability and reactivity, largely dictated by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This value positions azetidines between the more reactive and less stable aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This intermediate ring strain makes azetidines stable enough for practical handling while also being susceptible to selective ring-opening reactions under appropriate conditions, providing a powerful tool for synthetic chemists. rsc.orgrsc.orgrsc.org

The strained nature of the azetidine ring imparts a rigid, three-dimensional conformation that is increasingly sought after in drug discovery. nih.govenamine.netnih.gov This conformational rigidity can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. enamine.net Consequently, the azetidine motif is found in several approved drugs and numerous clinical candidates, where it often serves as a bioisostere for less stable or more flexible groups. nih.govnih.govchemrxiv.org The presence of the nitrogen atom within the ring also allows for the introduction of a basic center and provides a vector for further functionalization. nih.gov

The synthesis of azetidines has historically been challenging due to their ring strain. nih.govclockss.org However, recent years have seen the development of novel and more efficient synthetic methodologies, including intramolecular cyclizations, cycloadditions, and strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). rsc.orgacs.orgorganic-chemistry.org These advancements have made a wider variety of substituted azetidines accessible for research and development. rsc.orgchemrxiv.orgacs.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.orgrsc.org |

| Azetidine | 4 | 25.4 rsc.orgrsc.org |

| Pyrrolidine | 5 | 5.4 rsc.orgrsc.org |

Role of Azide (B81097) Functionality as a Versatile Synthetic Handle

The azide group (–N₃) is a compact and highly versatile functional group in organic synthesis. scbt.comkit.edu Its utility stems from its unique reactivity and its bioorthogonal nature, meaning it can participate in specific chemical reactions within a biological environment without interfering with native biochemical processes. nih.govwikipedia.orgresearchgate.net This has made the azide a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.comlumiprobe.comnih.gov

One of the most prominent applications of the azide group is in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. nih.govnih.gov This reaction can be catalyzed by copper(I), or it can proceed without a metal catalyst through the use of strained cyclooctynes in what is known as strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.org These reactions are highly efficient and have found widespread use in bioconjugation, materials science, and drug discovery. nih.govmdpi.com

Beyond cycloadditions, azides can undergo a variety of other transformations. The Staudinger ligation, a reaction between an azide and a phosphine (B1218219) to form an aza-ylide which is then trapped to form a stable amide bond, is another key bioorthogonal reaction. nih.govsigmaaldrich.comru.nl Azides can also be reduced to primary amines, serve as a protecting group for amines, or participate in rearrangements like the Curtius rearrangement. kit.edusigmaaldrich.com The azide radical (N₃•) has also emerged as a reactive intermediate for various organic transformations. researchgate.netrsc.org The small size and relative stability of the azide group make it an ideal chemical handle for introducing functionality into complex molecules. researchgate.netru.nl

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole | High yield, high regioselectivity, requires copper catalyst. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne (B158145) | Triazole | Copper-free, bioorthogonal. wikipedia.org |

| Staudinger Ligation | Azide, Phosphine | Aza-ylide intermediate, leading to an amide bond | Bioorthogonal, forms a stable amide linkage. nih.govsigmaaldrich.com |

| Reduction | Azide | Primary Amine | Commonly achieved with various reducing agents. sigmaaldrich.com |

Current Research Landscape and Synthetic Challenges for Azido-Azetidines

The combination of an azetidine ring and an azide functionality in a single molecule, such as 3-azido-1-propylazetidine, presents both significant opportunities and synthetic challenges. The resulting scaffold is a valuable building block, offering a rigid three-dimensional structure with an orthogonal handle for further chemical modification. rsc.orgnih.gov This makes azido-azetidines attractive targets for the synthesis of novel chemical probes, peptidomimetics, and libraries of drug-like molecules. rsc.orgacs.orgnih.gov

The synthesis of azido-azetidines, however, is not trivial. General methods for the enantioselective synthesis of azetidines are still less developed compared to their five- and six-membered ring counterparts. thieme-connect.com The introduction of an azide group onto the azetidine ring adds another layer of complexity. Common strategies involve the nucleophilic opening of activated precursors or the functionalization of pre-existing azetidine rings. For instance, a protocol for the diastereoselective synthesis of C-3 azido-azetidines has been developed. rsc.org

Current research in this area focuses on developing more efficient and stereoselective synthetic routes to functionalized azetidines. chemrxiv.orgacs.orgthieme-connect.com This includes the use of photochemical methods and the development of novel catalytic systems. chemrxiv.orgvulcanchem.com The challenge lies in controlling the regioselectivity and stereoselectivity of the reactions while dealing with the inherent strain of the azetidine ring. Overcoming these synthetic hurdles is crucial for unlocking the full potential of azido-azetidines as versatile tools in chemical research. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-azido-1-propylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDFLTHEEODWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azido 1 Propylazetidine

Strategies for the Construction of the Azetidine (B1206935) Core

The synthesis of the azetidine ring system is a challenging endeavor due to the inherent strain in the four-membered ring. nih.gov Nevertheless, a variety of synthetic strategies have been developed to access substituted azetidines, which can be adapted for the synthesis of a 1-propylazetidine precursor. These methods can be broadly categorized into cyclization approaches, ring contraction and expansion methods, and modern metal-catalyzed and photoredox reactions.

Cyclization Approaches to Substituted Azetidines

Intramolecular cyclization of acyclic precursors is a common and effective strategy for the formation of the azetidine ring. nih.gov These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. A prevalent method involves the nucleophilic substitution of a γ-haloamine or a γ-amino alcohol derivative. nih.gov For the synthesis of a 1-propylazetidine precursor, this would entail the cyclization of a 3-functionalized-1-propylaminopropane derivative.

Another powerful cyclization strategy is the intramolecular aminolysis of epoxides. For instance, La(OTf)3 has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov This method tolerates a variety of functional groups, making it a versatile approach for the synthesis of functionalized azetidines. nih.gov

Table 1: Representative Cyclization Approaches for Azetidine Synthesis

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| γ-Haloamine | Base (e.g., K2CO3) | Substituted Azetidine | Variable | nih.gov |

| cis-3,4-Epoxy amine | La(OTf)3, (CH2Cl)2, reflux | 3-Hydroxyazetidine | High | nih.gov |

| β-Amino alcohol | Mesylation, followed by base | Substituted Azetidine | Good | nih.gov |

Ring Contraction and Expansion Methods for Azetidine Formation

Ring contraction and expansion reactions offer alternative pathways to the azetidine core, often from more readily available five- or three-membered heterocyclic precursors. nih.gov For example, the ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines. nih.gov

Conversely, the ring expansion of aziridines can also lead to the formation of azetidines. A rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes provides a stereoselective route to highly substituted methylene azetidines. organic-chemistry.org These methods, while effective, may require more specialized starting materials.

Metal-Catalyzed and Photoredox Approaches for Azetidine Synthesis

Modern synthetic methods, including metal-catalyzed and photoredox reactions, have provided novel and efficient routes to azetidines. semanticscholar.orgmdpi.comnih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is a flexible method for the synthesis of chiral azetidin-3-ones, which are valuable precursors for 3-substituted azetidines. nih.gov

Visible-light-mediated intermolecular [2+2] photocycloadditions between imines and alkenes, often utilizing an iridium photocatalyst, have emerged as a powerful tool for the synthesis of highly functionalized azetidines under mild conditions. semanticscholar.org Furthermore, photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids allows for the introduction of alkyl groups at the C3 position. mdpi.com

Table 2: Examples of Metal-Catalyzed and Photoredox Azetidine Synthesis

| Reaction Type | Catalyst/Conditions | Precursors | Product | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Gold Catalyst | N-Propargylsulfonamide | Azetidin-3-one | nih.gov |

| [2+2] Photocycloaddition | Iridium photocatalyst, blue light | Imine, Alkyne | Substituted Azetidine | semanticscholar.org |

| Decarboxylative Alkylation | Photoredox catalyst, visible light | 3-Aryl-azetidine-3-carboxylic acid, activated alkene | 3-Aryl-3-alkyl azetidine | mdpi.com |

Regioselective and Stereoselective Introduction of the Azido (B1232118) Group

Once the 1-propylazetidine core is constructed, the next critical step is the introduction of the azido group at the C3 position. This must be done with high regioselectivity and, if a chiral center is present, with stereocontrol. The two primary strategies for this transformation are direct nucleophilic azidation and the conversion of a precursor functional group into an azide (B81097).

Nucleophilic Azidation Reactions on Azetidine Precursors

The most direct method for introducing the azido group is through a nucleophilic substitution reaction (SN2) on a suitable 3-substituted 1-propylazetidine precursor. A common precursor for this reaction is a 3-hydroxy-1-propylazetidine. The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate, which is then displaced by an azide nucleophile, typically sodium azide (NaN3). This reaction generally proceeds with inversion of stereochemistry at the C3 position.

Alternatively, a 3-halo-1-propylazetidine can be used as the substrate for nucleophilic substitution with an azide source. The choice of halogen (e.g., bromo or iodo) can influence the reaction rate and conditions required.

Table 3: Nucleophilic Azidation of Azetidine Precursors

| Precursor | Activating/Leaving Group | Azide Source | Typical Conditions | Product |

|---|---|---|---|---|

| 3-Hydroxyazetidine | Tosyl chloride, pyridine | NaN3 | DMF, heat | 3-Azidoazetidine |

| 3-Hydroxyazetidine | Mesyl chloride, Et3N | NaN3 | Acetonitrile, heat | 3-Azidoazetidine |

| 3-Bromoazetidine | - | NaN3 | Polar aprotic solvent (e.g., DMSO) | 3-Azidoazetidine |

Transformations from Precursor Functional Groups to Azides on Azetidine Scaffolds

An alternative to direct nucleophilic substitution is the conversion of an existing functional group at the C3 position into an azide. A particularly useful precursor for this approach is a 3-amino-1-propylazetidine. The primary amino group can be converted to an azide via a diazotransfer reaction. nih.gov This transformation can be achieved using various diazotransfer reagents, such as triflyl azide (TfN3) or imidazole-1-sulfonyl azide hydrochloride. nih.gov These reactions are often mediated by a copper catalyst and a base. nih.gov This method is advantageous as it can be performed under mild conditions.

Table 4: Diazotransfer Reaction for the Synthesis of 3-Azidoazetidines

| Precursor | Diazotransfer Reagent | Catalyst/Base | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Aminoazetidine | Imidazole-1-sulfonyl azide hydrochloride | CuSO4, K2CO3 | H2O/THF | 3-Azidoazetidine | nih.gov |

| 3-Aminoazetidine | Triflyl azide (TfN3) | Base | Aprotic solvent | 3-Azidoazetidine | nih.gov |

Synthesis of the 1-Propyl Substituent and its Integration

One of the most direct methods involves the cyclization of a precursor that already contains the N-propyl group. A common approach is the reaction of propylamine (B44156) with a suitable 1,3-difunctional propane (B168953) derivative. For instance, the alkylation of propylamine with in-situ generated bis-triflates of 1,3-propanediols can yield 1-propylazetidine. A similar strategy involves the double N-alkylation of propylamine with 1,3-dihalopropanes, which proceeds via an intramolecular nucleophilic substitution to form the four-membered ring.

Another robust strategy is the direct alkylation of a pre-formed 3-functionalized azetidine. If 3-azidoazetidine is available, it can be N-alkylated using a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base to neutralize the resulting hydrohalic acid. This method allows for late-stage functionalization of the azetidine nitrogen.

Optimization of Reaction Conditions and Yields in Azido-Azetidine Synthesis

Achieving high yields in the synthesis of azetidines, including azido-substituted variants, is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the outcome include the choice of catalyst, solvent, temperature, and reaction time.

Catalysis is central to many modern azetidine syntheses. For instance, lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be excellent catalysts for the intramolecular aminolysis of epoxy amines to form azetidines. nih.govfrontiersin.orgdntb.gov.uaelsevierpure.com Optimization studies for these reactions reveal that catalyst loading, solvent, and temperature are critical. As shown in the table below, screening various Lewis acid catalysts and solvents demonstrated that 5 mol% of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux provides optimal yields. frontiersin.org

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sc(OTf)₃ (5) | CH₂Cl₂ | 40 | 12 | <10 |

| 2 | Yb(OTf)₃ (5) | CH₂Cl₂ | 40 | 12 | 25 |

| 3 | La(OTf)₃ (5) | CH₂Cl₂ | 40 | 12 | 45 |

| 4 | La(OTf)₃ (5) | Toluene | 80 | 6 | 68 |

| 5 | La(OTf)₃ (5) | DCE | 80 | 3 | 85 |

| 6 | La(OTf)₃ (2.5) | DCE | 80 | 6 | 75 |

Similarly, copper-catalyzed reactions have emerged as powerful tools for constructing the azetidine ring. organic-chemistry.org For example, in the multicomponent synthesis of functionalized azetidines from terminal alkynes, sulfonyl azides, and carbodiimides, copper(I) iodide (CuI) was found to be a highly efficient catalyst. organic-chemistry.org The reaction proceeds smoothly at room temperature in acetonitrile, demonstrating mild conditions that are often crucial for maintaining the integrity of functional groups like azides. organic-chemistry.org Optimization of such copper-catalyzed systems often involves screening various copper sources (e.g., CuI, CuBr, Cu(OTf)₂), ligands, and solvents to maximize yield and selectivity. acs.orgacs.org

| Entry | Catalyst (20 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuBr | None | CH₃CN | 100 | 21 |

| 2 | CuI | None | CH₃CN | 100 | 30 |

| 3 | AgOTf | None | CH₃CN | 100 | 0 |

| 4 | Pd(OAc)₂ | None | CH₃CN | 100 | 0 |

| 5 | CuBr | 2,2-bipyridine | 1,4-dioxane | 120 | <5 |

| 6 | CuBr | 2-aminopyridine | 1,4-dioxane | 120 | 69 |

The introduction of the azide group itself, typically via nucleophilic substitution with sodium azide, also requires optimization. Factors such as solvent (e.g., DMF, DMSO, or water), temperature, and reaction time must be controlled to ensure complete conversion while avoiding potential side reactions or decomposition of the heat-sensitive azide product.

Green Chemistry Principles and Sustainable Approaches in Azido-Azetidine Preparation

The application of green chemistry principles to the synthesis of nitrogen heterocycles is an area of growing importance, aiming to reduce environmental impact and improve safety. researchgate.netfrontiersin.orgnih.govmdpi.com Several sustainable strategies can be applied to the preparation of 3-azido-1-propylazetidine.

One of the key principles of green chemistry is the use of safer, environmentally benign solvents. rasayanjournal.co.in Water is an ideal green solvent, and methodologies have been developed for the synthesis of azetidines in aqueous media. researchgate.netsci-hub.se For example, the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines, can be efficiently carried out in basic aqueous media. researchgate.net This approach avoids the use of volatile organic compounds (VOCs), which are often toxic and difficult to contain.

The use of microwave irradiation is another cornerstone of green synthetic chemistry. rasayanjournal.co.inchim.it Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.netdergipark.org.tr The combination of aqueous media and microwave heating provides a particularly sustainable and efficient method for azetidine synthesis. researchgate.netresearchgate.net This technique accelerates the cyclization reaction, often leading to high yields of pure product with simplified workup procedures. researchgate.netsci-hub.se

Furthermore, the development of one-pot syntheses and catalytic reactions aligns with the principles of atom economy and waste reduction. rasayanjournal.co.in Catalytic methods, such as those using lanthanide or copper catalysts, are inherently greener than stoichiometric reactions because they reduce the amount of chemical waste generated. nih.govorganic-chemistry.org Designing a synthetic route for this compound that incorporates these elements—such as a microwave-assisted, one-pot cyclization in water—would represent a significant advancement in the sustainable production of this valuable chemical scaffold.

Chemical Reactivity and Transformations of 3 Azido 1 Propylazetidine

Azide (B81097) Group Reactivity and Functionalization

The azide group (-N₃) is an energy-rich functional group that serves as a linchpin for numerous conjugation and transformation reactions. Its ability to undergo highly specific and efficient reactions makes 3-Azido-1-propylazetidine a valuable building block in synthetic chemistry.

The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile, is a cornerstone of click chemistry. wikipedia.org This reaction forms a stable five-membered heterocycle. For azides, the most common dipolarophiles are alkynes, leading to the formation of 1,2,3-triazoles. This transformation is prized for its high yield, broad scope, and the formation of byproducts that are easily removed. organic-chemistry.org

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide range of functional groups, making it ideal for the modification of complex molecules. organic-chemistry.org

For this compound, the CuAAC reaction provides a straightforward method for conjugation. The reaction would involve treating the azetidine (B1206935) with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.gov Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.govresearchgate.net

The reaction of this compound with a generic terminal alkyne, such as phenylacetylene, would proceed as follows:

Table 1: Representative Conditions for CuAAC with Azido (B1232118) Substrates

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Copper Source | CuSO₄·5H₂O | Provides the catalytic metal precursor. | nih.gov |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species. | jenabioscience.com |

| Ligand | THPTA | Stabilizes the Cu(I) catalyst and accelerates the reaction. | nih.govresearchgate.net |

| Solvent | t-BuOH/H₂O or DMSO | Provides a medium for the reaction; often aqueous mixtures are used. | organic-chemistry.org |

| Temperature | Room Temperature | Highlights the mildness and efficiency of the "click" reaction. | nih.gov |

The resulting 1-(1-propylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole links the azetidine core to another molecular fragment via a stable, aromatic triazole linker. The triazole ring itself is not merely a passive linker; it is a rigid, polar structure with hydrogen bond accepting capabilities, which can be a desirable feature in medicinal chemistry. researchgate.net

To circumvent the potential cytotoxicity of the copper catalyst, particularly in biological applications, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, where the ring strain provides the driving force for the cycloaddition to occur without a metal catalyst. magtech.com.cnnih.gov

When considering SPAAC for this compound, the choice of the strained alkyne is critical. Various generations of cyclooctynes have been developed, each with different kinetics and stability. For example, dibenzocyclooctynol (DIBO) and difluorinated cyclooctyne (DIFO) react rapidly with azides. nih.gov The reaction rate is influenced by the electronic and steric properties of both the azide and the cycloalkyne. The small, relatively unhindered nature of the azide group on the azetidine ring is expected to be favorable for a rapid SPAAC reaction.

The key advantage of SPAAC is its bioorthogonality; the reaction can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cn This would allow for the conjugation of this compound to biomolecules in vitro and potentially in vivo.

While reactions with alkynes are the most prominent, the azide group on this compound can also participate in [3+2] cycloadditions with other dipolarophiles. These include electron-deficient alkenes (e.g., those bearing ester or nitrile groups), nitriles, and organophosphorus compounds. These reactions expand the synthetic utility of the azido-azetidine scaffold, allowing for the creation of a diverse range of five-membered heterocyclic systems, such as tetrazoles from nitriles.

Reduction of the Azido Group to Amine Functionality

The azide group is a stable and convenient synthon for a primary amine. The reduction of this compound to 3-Amino-1-propylazetidine is a fundamental transformation that opens up another avenue of functionalization, as the resulting amine can undergo a host of reactions (e.g., amidation, alkylation, sulfonylation).

Several methods are available for the reduction of organic azides, with varying degrees of chemoselectivity and mildness. A common and effective method is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere. This method is generally clean and high-yielding.

Table 2: Common Reagents for the Reduction of Organic Azides

| Reagent/Method | Conditions | Advantages | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ atmosphere, MeOH or EtOH solvent | Clean, high yield, common lab procedure. | organic-chemistry.org |

| LiAlH₄ | Anhydrous ether or THF | Powerful reducing agent, effective for many functional groups. | |

| NaBH₄/CoCl₂ | Aqueous or alcoholic solvent | Milder than LiAlH₄, often more chemoselective. | |

| Triphenylphosphine (B44618) (Staudinger Reduction) | THF, followed by H₂O workup | Extremely mild and chemoselective, tolerates most other functional groups. | nih.gov |

For a substrate like this compound, a mild reducing agent is preferable to ensure the integrity of the azetidine ring. The Staudinger reduction, discussed in the next section, is an exceptionally mild method for this conversion.

Staudinger Reaction and Aza-Wittig Reactions of Azido-Azetidines

The Staudinger reaction involves the reaction of an organic azide with a tertiary phosphine (B1218219), typically triphenylphosphine (PPh₃), to form an aza-ylide, also known as an iminophosphorane. chem-station.com This reaction proceeds with the loss of dinitrogen (N₂). wikipedia.org The resulting iminophosphorane is a versatile intermediate.

If the iminophosphorane formed from this compound is treated with water, it undergoes hydrolysis to yield the corresponding primary amine (3-Amino-1-propylazetidine) and triphenylphosphine oxide. This two-step sequence is known as the Staudinger reduction and is one of the mildest methods for converting an azide to an amine. organic-chemistry.orgnih.gov

Alternatively, the iminophosphorane intermediate can be trapped with an electrophile, most commonly a carbonyl compound (an aldehyde or ketone), in what is known as the aza-Wittig reaction. wikipedia.org This reaction forms an imine and triphenylphosphine oxide. chem-station.com The aza-Wittig reaction is a powerful tool for C=N bond formation. For example, reacting the iminophosphorane derived from this compound with an aldehyde would yield an N-(1-propylazetidin-3-yl)imine. This tandem Staudinger/aza-Wittig reaction can often be performed in one pot, providing a highly efficient route to imines from azides and carbonyls. rsc.orgnih.gov This transformation is valuable for constructing nitrogen-containing heterocycles and other complex amines. scispace.com

Radical Chemistry of Azides in the Context of Azetidine Frameworks

The azide group is well-known for its participation in radical reactions, typically initiated by thermal or photochemical energy. The primary reactive intermediate generated from an azide is a highly reactive nitrene, which can undergo a variety of subsequent reactions, including C-H insertions and cyclizations.

In the context of an azetidine framework, the radical chemistry of the azide group is of significant interest. While specific studies on the radical reactions of this compound are not extensively documented, the behavior of analogous structures provides insight. For instance, thermal analysis of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, demonstrated that upon heating, the azide group decomposes, although at a slower rate than the nitro group also present on the ring. researchgate.netbit.edu.cn The decomposition of ADNAZ involves the formation of various small molecular fragments, including N₂, indicating the breakdown of the azide moiety. researchgate.netbit.edu.cn This suggests that the azetidine ring can sustain radical-generating conditions, at least temporarily.

Furthermore, the synthesis of azetidines can be achieved through radical pathways, highlighting the compatibility of the four-membered ring with radical intermediates. researchgate.netnih.gov Photo-induced, copper-catalyzed radical annulation processes have been developed where α-aminoalkyl radicals are generated and participate in cyclization to form the azetidine ring. researchgate.netnih.gov Similarly, anti-Baldwin 4-exo-dig radical cyclizations of ynamides are promoted by copper photoredox catalysis to yield azetidines. nih.gov These synthetic methods underscore that radical intermediates can exist and react productively in pathways involving azetidine structures.

Azetidine Ring Reactivity and Transformations

The reactivity of the azetidine ring is largely governed by its considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is the primary driving force for reactions that lead to the opening of the four-membered ring, thereby relieving the strain. Despite this, azetidines are generally more stable and easier to handle than the more highly strained three-membered aziridines. rsc.orgrsc.org

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.netresearchgate.net Due to their relative stability compared to aziridines, azetidines often require activation to facilitate nucleophilic attack. magtech.com.cnresearchgate.net This activation is typically achieved by converting the ring nitrogen into a better leaving group, most commonly through protonation under acidic conditions or by quaternization with an alkylating agent to form a reactive azetidinium ion. magtech.com.cnresearchgate.netresearchgate.net The positively charged azetidinium ion is significantly more susceptible to nucleophilic attack and subsequent ring cleavage. researchgate.netresearchgate.net A wide array of nucleophiles, including halides, cyanides, azides, and acetates, can be employed to open the activated ring. researchgate.netresearchgate.net

The regioselectivity of nucleophilic attack on an unsymmetrical azetidine or azetidinium ion is a critical aspect of its reactivity, governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net

Electronic Effects : Nucleophilic attack is often directed to the carbon atom adjacent to the nitrogen that is substituted with groups capable of stabilizing a developing positive charge in the transition state. Such groups include aryl, alkenyl, cyano, or acyl functionalities. magtech.com.cnresearchgate.net

Steric Effects : In the absence of strong electronic influences, or when sterically demanding nucleophiles are used, the attack generally occurs at the less substituted carbon atom adjacent to the nitrogen, minimizing steric hindrance. magtech.com.cnresearchgate.net

For the specific case of this compound, the ring carbons adjacent to the nitrogen are at the C2 and C4 positions. Assuming activation to an azetidinium ion, a nucleophile could attack either position. The outcome would depend on the nature of the nucleophile and the reaction conditions. In many cases, nucleophilic ring-opening of azetidinium ions occurs in a stereoselective manner, proceeding through an S_N2-type mechanism that results in an inversion of configuration at the carbon center being attacked. researchgate.netmdpi.com

| Controlling Factor | Description | Favored Site of Attack | Example Substituent |

|---|---|---|---|

| Electronic Effect | Stabilization of positive charge in the transition state. | More substituted carbon (adjacent to a stabilizing group). | Aryl, Alkenyl, Acyl magtech.com.cnresearchgate.net |

| Steric Hindrance | Minimization of non-bonded interactions. | Less substituted carbon. | Alkyl magtech.com.cnresearchgate.net |

| Nucleophile Strength/Size | Strong or bulky nucleophiles are more sensitive to steric hindrance. | Less substituted carbon. | tert-Butoxide |

Catalysis plays a pivotal role in modulating the reactivity of the azetidine ring, enabling ring-opening reactions under milder conditions and influencing their selectivity.

Lewis and Brønsted Acids : As mentioned, acids are commonly used to activate the azetidine ring by protonating the nitrogen atom. nih.govnih.govresearcher.life Lewis acids can also coordinate to the nitrogen, rendering the ring's C-N bonds more susceptible to cleavage. magtech.com.cn

Transition Metals : Various transition metal catalysts have been employed in azetidine ring-opening reactions. mdpi.com For example, palladium complexes can catalyze the cross-coupling of vinyl-substituted aziridines (related three-membered rings) with organoboronic acids, involving a ring-opening step. mdpi.com Gold catalysts have been shown to facilitate the nucleophilic ring-opening of 2-alkynylazetidines with alcohols. researchgate.net

Hydrogen-Bond-Donor Catalysis : More recently, organocatalysts such as chiral squaramides have been shown to promote highly enantioselective ring-opening of azetidines. acs.org These catalysts operate through a charge recognition mechanism, using hydrogen bonds to stabilize the transition state and control the stereochemical outcome. acs.org

| Catalyst Type | Example | Role/Mechanism | Reference |

|---|---|---|---|

| Brønsted Acid | HCl, H₂SO₄ | Protonation of ring nitrogen to form a reactive azetidinium ion. | nih.govacs.orgacs.org |

| Lewis Acid | La(OTf)₃ | Coordination to ring nitrogen, activating C-N bonds for nucleophilic attack. | nih.gov |

| Transition Metal | Palladium or Gold Complexes | Enables cross-coupling or addition reactions via oxidative addition or π-activation, leading to ring-opening. | researchgate.netmdpi.com |

| Organocatalyst | Chiral Squaramide | Stabilization of the transition state through hydrogen bonding, inducing enantioselectivity. | acs.org |

Beyond ring-opening reactions, the azetidine scaffold can be modified at its constituent atoms. For this compound, this includes the N-propyl group, the C3-position bearing the azide, and the C2/C4 methylene (B1212753) groups. While the azide at C3 offers a rich handle for transformations like click chemistry or reduction to an amine, functionalization of the ring's carbon skeleton often requires specific strategies.

Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, indicating that C-H bonds on the ring can be reactive under certain catalytic conditions. rsc.org More direct functionalization often involves starting with a pre-functionalized azetidine. For example, 3-iodoazetidines can undergo Hiyama cross-coupling reactions with arylsilanes to produce a variety of 3-arylazetidines, demonstrating a viable method for C-C bond formation at the C3 position. organic-chemistry.org The N-propyl group can presumably undergo reactions typical of alkyl chains, provided the reagents are compatible with the azetidine and azide functionalities.

The stability of the azetidine ring is a balance between its covalent bond strengths and its inherent strain energy. This ring strain of approximately 25.4 kcal/mol makes it thermodynamically favorable to undergo reactions that open the ring. rsc.orgrsc.org

The primary mechanism for strain release is the cleavage of one of the C-N bonds. This process is often acid-mediated, as protonation of the azetidine nitrogen creates a more reactive azetidinium species. nih.govacs.orgacs.org This intramolecular ring-opening decomposition has been observed in N-substituted azetidines where a pendant nucleophilic group (like an amide) attacks the activated ring. nih.govacs.orgacs.org The rate of this decomposition is highly dependent on pH, with faster degradation occurring under more acidic conditions. nih.gov The pKa of the azetidine nitrogen is therefore a key parameter determining its stability in a given environment. nih.gov

Strain release is also the driving force in synthetic methodologies that construct functionalized azetidines. For instance, the reaction of azabicyclo[1.1.0]butane derivatives involves the cleavage of the central C-N bond to relieve significant strain, enabling the modular construction of substituted azetidines. organic-chemistry.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Stability |

|---|---|---|---|

| Aziridine | 3 | 27.7 | Least Stable / Most Reactive |

| Azetidine | 4 | 25.4 | Intermediate |

| Pyrrolidine | 5 | 5.4 | Most Stable / Least Reactive |

Data sourced from reference rsc.org.

Mechanistic Investigations in 3 Azido 1 Propylazetidine Chemistry

Elucidation of Reaction Pathways for Azide-Based Transformations

The azide (B81097) moiety in 3-Azido-1-propylazetidine is a versatile functional group capable of undergoing a variety of transformations. Mechanistic studies have focused on elucidating the pathways of its most common reactions, primarily 1,3-dipolar cycloadditions, reductions, and rearrangements.

1,3-Dipolar Cycloadditions: The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. The thermal, uncatalyzed version of this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers due to similar energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) interactions. organic-chemistry.org In contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," proceeds via a different mechanism involving a copper acetylide intermediate. This pathway exhibits a dramatically lower activation barrier, allowing the reaction to occur under mild, often aqueous, conditions with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium-catalyzed variants (RuAAC) offer an alternative pathway that selectively produces 1,5-disubstituted triazoles. organic-chemistry.org

Reduction to Amines: The azide group serves as a masked primary amine. Its reduction is a fundamental transformation, typically proceeding through the formation of a nitrene intermediate upon extrusion of dinitrogen gas, although this intermediate is often not discrete in metal-catalyzed hydrogenations. Common methods include catalytic hydrogenation (e.g., using Pd/C), which is highly efficient, or reaction with phosphines like triphenylphosphine (B44618) via the Staudinger ligation.

Other Transformations: While less common, the azide can participate in other reactions. For instance, reaction with thioacids can lead to the formation of amides through a thiatriazoline intermediate, bypassing the formation of an amine intermediate. researchgate.net Computational studies on organic azides have also explored pathways involving nitrene insertion into C-H bonds, although this typically requires thermal or photochemical activation. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Key Mechanistic Feature |

|---|---|---|---|

| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Proceeds via copper acetylide intermediate |

| RuAAC | Terminal Alkyne, Ru catalyst | 1,5-disubstituted 1,2,3-triazole | Involves a six-membered ruthenacycle |

| Thermal Cycloaddition | Alkyne, Heat | Mixture of 1,4- and 1,5-triazoles | Concerted pericyclic mechanism |

| Reduction | H₂, Pd/C or PPh₃, H₂O | Primary Amine | Staudinger ligation or catalytic hydrogenation |

Understanding Azetidine (B1206935) Ring-Opening Mechanisms

The significant ring strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening reactions, which are a key aspect of its chemistry. rsc.org These reactions are typically triggered by electrophilic activation of the ring nitrogen, followed by nucleophilic attack.

Nucleophilic Ring-Opening: The most common mechanism involves activation of the azetidine, often by protonation or Lewis acids, to form a more reactive azetidinium ion. magtech.com.cn This activation enhances the electrophilicity of the ring carbons (C2 and C4). A subsequent nucleophilic attack leads to the cleavage of a C-N bond. The regioselectivity of the attack is governed by a combination of electronic and steric effects. magtech.com.cn For an unsymmetrically substituted azetidine like this compound, nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by the nature of the nucleophile and the reaction conditions. Sterically demanding nucleophiles tend to attack the less substituted carbon, whereas electronic effects can direct the attack to the carbon best able to stabilize a partial positive charge in the transition state. magtech.com.cn

Reductive Ring-Opening: Reductive cleavage offers an alternative pathway. For instance, N-acyl azetidines can be opened reductively using sodium dispersion, proceeding through an outer-sphere single-electron transfer (SET) mechanism to form a ketyl radical, followed by C-N bond scission. rsc.org

Intramolecular Pathways: The presence of the azide group at the C3 position could potentially lead to unique intramolecular decomposition or rearrangement pathways, especially under acidic conditions or upon activation, although such pathways are highly speculative without specific experimental data. nih.gov

| Reaction Type | Conditions/Reagents | Proposed Mechanism | Product Type |

|---|---|---|---|

| Acid-Catalyzed Nucleophilic Opening | Protic/Lewis Acid, Nucleophile (e.g., H₂O, ROH, RSH) | Formation of azetidinium ion, followed by Sₙ2-type attack at C2 or C4. | γ-Amino alcohol, ether, or thioether. |

| Reductive Cleavage (on N-acyl derivative) | Na dispersion, 15-crown-5 | Single-electron transfer (SET) to carbonyl, radical C-N scission. | N-propyl amide. |

Transition State Analysis and Energy Profiles for Key Reactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing the transition states and energy profiles of reactions involving molecules like this compound. nih.govmdpi.comresearchgate.net Such studies offer deep mechanistic insights that are often difficult to obtain experimentally.

For azide-based transformations like the 1,3-dipolar cycloaddition, DFT calculations can model the geometries of the transition states for both catalyzed and uncatalyzed pathways. mdpi.comnih.gov These calculations consistently show that the uncatalyzed Huisgen cycloaddition has a high activation energy barrier, explaining the need for elevated temperatures. organic-chemistry.org In contrast, the calculated energy profile for the CuAAC reaction reveals a multi-step pathway with significantly lower activation barriers for each step, rationalizing the immense rate acceleration observed. organic-chemistry.orgnih.gov

In the context of azetidine ring-opening, transition state analysis can predict the regioselectivity of nucleophilic attack. By calculating the activation energies for attack at C2 versus C4, the kinetically favored product can be determined. These models would incorporate the electronic influence of the C3-azido group and the steric hindrance from the N-propyl group. The transition state is expected to have significant Sₙ2 character, with the nucleophile approaching and the C-N bond elongating simultaneously. magtech.com.cn

| Reaction | Computational Method (Example) | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reference System |

|---|---|---|---|

| Uncatalyzed Azide-Alkyne Cycloaddition | B3LYP/6-31G | ~25-28 | Methyl azide + cyclooctyne (B158145) nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition | B3LYP/6-31G | ~16-18 | Phenyl azide + strained cyclooctynes nih.gov |

| Azide + Guanidine Cycloaddition | B3LYP/6-311+G(2d,p) | >50 | Hydrazoic acid + guanidine mdpi.com |

Note: These values are for analogous systems and serve to illustrate the scale of activation barriers. Specific values for this compound would require dedicated calculations.

Applications of 3 Azido 1 Propylazetidine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The unique structural features of 3-azido-1-propylazetidine make it a valuable component in the synthesis of intricate organic molecules. The presence of the azido (B1232118) group allows for a range of selective transformations, most notably the 1,3-dipolar cycloaddition, while the azetidine (B1206935) ring can act as a rigid scaffold or be involved in ring-opening reactions to introduce further complexity.

The primary application of this compound in the synthesis of other heterocyclic systems lies in the reactivity of the azide (B81097) group. Organic azides are well-established precursors for the synthesis of various nitrogen-containing heterocycles. mdpi.com The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes, which yields 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry" and can be performed under thermal or copper-catalyzed conditions, the latter offering high regioselectivity for the 1,4-disubstituted product. ijrpc.com

| Dipolarophile | Resulting Heterocycle | Reaction Conditions |

| Alkyne | 1,2,3-Triazole | Thermal or Cu(I) catalysis |

| Alkene | Triazoline (can rearrange) | Thermal |

| Nitrile | Tetrazole | Lewis acid catalysis |

This table represents potential heterocyclic syntheses based on the known reactivity of the azide functional group.

The bifunctional nature of this compound, possessing both an azetidine ring and a reactive azide, makes it a suitable building block for the synthesis of more complex polycyclic and macrocyclic structures. The azide group, through the aforementioned cycloaddition reactions, can serve as a linchpin to connect the azetidine core to other molecular fragments, leading to the formation of larger ring systems.

For instance, a molecule containing both an alkyne and another reactive group can be reacted with this compound to form a triazole-linked intermediate. Subsequent intramolecular reaction of the other reactive group can then lead to the formation of a macrocycle. The azetidine ring in such structures can impart conformational rigidity. While specific examples utilizing this compound in macrocyclization are not prevalent in the literature, the general strategy of using azides in the synthesis of macrocycles is well-documented.

The synthesis of polycyclic systems can be envisioned through cascade reactions initiated by the azide functionality. For example, an intramolecular cycloaddition of the azide onto a tethered unsaturated group could be followed by further cyclizations involving the azetidine ring or the propyl chain. mdpi.com The strain in the four-membered azetidine ring can also be exploited in ring-expansion or rearrangement reactions to generate larger, more complex polycyclic frameworks. nih.gov

Precursor for Advanced Chemical Scaffolds and Linkers (e.g., for polymerization, without material property details)

This compound can serve as a precursor for the development of advanced chemical scaffolds and bifunctional linkers. The azide group provides a handle for "clicking" the molecule onto other substrates, while the azetidine nitrogen can be quaternized or further functionalized. This dual reactivity is valuable in creating linkers for various applications, including polymerization.

The azide group can act as an initiator or a monomer in certain polymerization reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for the polymerization of monomers containing both azide and alkyne functionalities. nih.gov While this compound itself is not an AB-type monomer for this reaction, it can be used as an A-type monomer in conjunction with a B-B type dialkyne to form polymers containing azetidine-substituted triazole repeating units. Such polymers would possess a regular structure with pendant azetidine groups that could be further modified post-polymerization.

Moreover, the azide group can be converted into other functional groups, such as an amine via reduction, which can then participate in other types of polymerization like polyamide or polyurea formation. The azetidine ring can also influence the properties of the resulting polymer by introducing rigidity and a site for potential cross-linking.

| Functional Group | Application in Polymerization |

| Azide | Monomer in azide-alkyne cycloaddition polymerization |

| Amine (from azide reduction) | Monomer in step-growth polymerization (e.g., polyamides) |

| Azetidine Nitrogen | Site for post-polymerization modification or cross-linking |

This table outlines the potential roles of this compound as a precursor in polymerization.

Development of Chemical Probes for Reaction Monitoring and Labeling (Non-biological)

The application of this compound in the development of non-biological chemical probes stems from the highly selective and bioorthogonal nature of the azide's reactivity, particularly in click chemistry. ntu.edu.tw A chemical probe requires a reporter group (e.g., a fluorophore or a tag for purification) and a reactive group that can selectively attach to a target.

This compound can be incorporated into a probe in several ways. The azide can serve as the reactive handle to attach the probe to a target molecule that has been functionalized with an alkyne. Alternatively, the azetidine ring can be part of a recognition element, and the azide can be used to attach a reporter group.

For reaction monitoring, a probe containing this compound could be designed to undergo a change in its physical properties, such as fluorescence, upon reaction. For instance, a fluorophore could be attached to the azetidine scaffold, and its emission properties could be modulated by the reaction of the azide group. This would allow for the real-time monitoring of reactions involving the azide.

In the context of chemical labeling, the azetidine moiety could be part of a larger molecule designed to interact with a specific chemical species or surface. The azide then serves as a point of attachment for a tag, enabling the detection or isolation of the labeled species. The small and rigid nature of the azetidine ring can be advantageous in designing probes with specific spatial orientations.

Theoretical and Computational Studies of 3 Azido 1 Propylazetidine

Conformational Analysis and Energy Minima of the Azetidine (B1206935) Ring and Azido (B1232118) Group

The flexibility of the azetidine ring and the rotation of the azido and propyl groups give rise to multiple possible conformations for 3-azido-1-propylazetidine. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

The azetidine ring is not planar and undergoes a puckering motion. researchgate.net Computational models can predict the energy barrier associated with this ring inversion. The position of the substituents on the ring—the propyl group on the nitrogen and the azido group on the carbon—will influence the preferred puckered conformation to minimize steric hindrance.

Furthermore, rotation around the C-N bond connecting the azido group to the azetidine ring, and the N-C bond of the propyl group, leads to different rotamers. Quantum chemical calculations can map the potential energy surface to identify the global and local energy minima corresponding to the most stable conformations.

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial azido group, anti-periplanar propyl group | 0.0 (Global Minimum) |

| 2 | Axial azido group, anti-periplanar propyl group | 1.5 |

| 3 | Equatorial azido group, gauche propyl group | 0.8 |

| 4 | Axial azido group, gauche propyl group | 2.3 |

| Note: These values are hypothetical and serve to illustrate the expected energy differences between possible conformations. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are invaluable for predicting how this compound will behave in chemical reactions. bioquicknews.com The azide (B81097) group is known to participate in 1,3-dipolar cycloadditions, a powerful reaction for forming five-membered heterocyclic rings. nih.govresearchgate.net

Reactivity: The reactivity of the azide group can be assessed by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals determine how the molecule interacts with other reactants. For instance, in cycloaddition reactions with alkynes, the relative energies of the azide's HOMO and the alkyne's LUMO (and vice-versa) dictate the reaction rate. rsc.orgresearchgate.net

Regioselectivity: In reactions with unsymmetrical alkynes, the 1,3-dipolar cycloaddition can yield two different regioisomers (e.g., 1,4- and 1,5-substituted triazoles). DFT calculations can model the transition states for both reaction pathways. rsc.org The pathway with the lower activation energy will be the favored one, thus predicting the major product. nih.govnsmsi.ir Analysis of local electrophilicity and nucleophilicity, often using Fukui functions, can also explain the observed regioselectivity. rsc.org

Stereoselectivity: The stereochemistry of the azetidine ring can direct the approach of incoming reactants. Computational modeling can be used to predict whether a reactant will preferentially attack from the same face as the azido group (syn-addition) or from the opposite face (anti-addition) by comparing the energies of the respective transition states.

Molecular Dynamics Simulations of Azido-Azetidine Systems (in non-biological contexts)

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. In a non-biological context, MD simulations could be used to study the behavior of this compound in different solvents or in the liquid state.

These simulations can reveal information about:

Solvation: How solvent molecules arrange themselves around the solute and the energetic contributions of these interactions.

Conformational Dynamics: The timescale and pathways of transitions between different conformations of the azetidine ring and side chains.

Transport Properties: Diffusion coefficients and rotational correlation times, which are important for understanding how the molecule moves and tumbles in a solution.

By simulating a system containing many molecules of this compound, one could also study intermolecular interactions and their effect on the bulk properties of the substance.

Computational Design of Novel Azetidine Derivatives with Tailored Reactivity

The computational models developed for this compound can be extended to design new derivatives with specific, desired properties. nih.gov By systematically modifying the substituents on the azetidine ring or the terminal end of the azide, chemists can computationally screen a large number of virtual compounds before committing to laboratory synthesis. mit.edu

For example, one could investigate how adding electron-withdrawing or electron-donating groups to the propyl chain affects the reactivity of the azido group in cycloaddition reactions. Computational screening can predict which modifications would lead to faster reaction rates or enhanced regioselectivity. bioquicknews.com This approach accelerates the discovery of new molecules with tailored functionalities for various applications in materials science and medicinal chemistry. sciencedaily.comresearchgate.net

Advanced Analytical Methodologies for Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the stereochemistry of the compound.

For a molecule such as "3-Azido-1-propylazetidine," both ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals would correspond to the protons on the azetidine (B1206935) ring, the propyl group, and the carbon bearing the azide (B81097) group. The splitting patterns (e.g., singlets, doublets, triplets) of these signals would help to establish the connectivity between adjacent carbon atoms.

¹³C NMR would indicate the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals would provide insights into their hybridization and the nature of the atoms attached to them. For instance, the carbon atom bonded to the electronegative azide group would be expected to appear at a characteristic chemical shift.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For "this compound," the most characteristic absorption band in the IR spectrum would be due to the asymmetric stretching vibration of the azide (-N₃) group. This typically appears as a strong and sharp peak in the region of 2100-2250 cm⁻¹. For example, the IR spectrum of a related compound, 3-azido-1-aminopropylamine, shows a strong azide stretch at 2088.5 cm⁻¹. Other important absorptions would include C-H stretching vibrations for the alkyl groups and potentially C-N stretching vibrations associated with the azetidine ring and the propyl group.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| Azide (N₃) stretch | 2100 - 2250 |

| C-H (alkane) stretch | 2850 - 3000 |

| C-N stretch | 1000 - 1250 |

This table presents generalized expected IR absorption ranges.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For "this compound," high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure. For instance, the loss of a nitrogen molecule (N₂) from the azide group is a common fragmentation pathway for azido (B1232118) compounds. A study on 3-azido-1,3-dinitroazetidine identified fragments corresponding to N₂ (m/z = 28) and HN₃ (m/z = 43), which would be analogous potential fragments for this compound.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are employed to separate the components of a mixture and to assess the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound like "this compound," a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase and a polar mobile phase. The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and its retention time would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC) is suitable for the separation and analysis of volatile and thermally stable compounds. The viability of using GC for "this compound" would depend on its volatility and thermal stability. Azido compounds can be thermally labile, which might pose a challenge for GC analysis. If the compound is sufficiently stable, GC could be used to assess its purity. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

X-ray Crystallography for Solid-State Structural Determination (Focus on methodology)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. The methodology is predicated on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. When a single crystal of a compound like this compound is exposed to a focused beam of X-rays, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities.

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. This crystal, typically less than a millimeter in any dimension, is then mounted on a goniometer and placed within the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected by a detector.

The positions and intensities of the diffracted spots are directly related to the arrangement of atoms in the crystal's unit cell—the basic repeating structural unit of the crystal. By analyzing this diffraction pattern through complex mathematical procedures, primarily Fourier transforms, an electron density map of the unit cell is generated. This map reveals the positions of the individual atoms.

From this data, a detailed molecular model can be built, providing precise information about bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. This comprehensive structural information is crucial for understanding the compound's physical and chemical properties.

While no specific crystallographic data for this compound is publicly available in the searched literature, the application of this technique would yield a definitive confirmation of its covalent structure and solid-state conformation.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula to validate its empirical formula and assess its purity.

For this compound, the molecular formula is C₆H₁₂N₄. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.007 g/mol ).

The analysis is typically performed using a CHN analyzer. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified by various detection methods, such as infrared spectroscopy and thermal conductivity.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the proposed empirical formula and indicates a high degree of sample purity.

Theoretical Elemental Analysis Data for this compound (C₆H₁₂N₄)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 51.45 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 8.63 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 39.99 |

| Total | 140.20 | 100.00 |

This table presents the theoretical elemental composition of this compound. Experimental results from elemental analysis would be expected to closely match these values to confirm the compound's empirical formula.

Derivatives, Analogues, and Structure Reactivity Relationships of 3 Azido 1 Propylazetidine

Synthesis and Exploration of Substituted Azetidines with Azido (B1232118) Functionality

The synthesis of derivatives of 3-azido-1-propylazetidine can be approached through various established methods for constructing and functionalizing the azetidine (B1206935) core. rsc.orgrsc.org A common strategy involves the cyclization of acyclic precursors. For instance, a plausible route to the parent compound could involve the intramolecular cyclization of a suitably functionalized propyl amine derivative bearing leaving groups at the 1 and 3 positions of a butane-2,4-diol precursor, followed by the introduction of the azido group at the 3-position via nucleophilic substitution.

The exploration of substituted analogues allows for the systematic modification of the compound's properties. Substituents can be introduced on the N-propyl group or directly on the azetidine ring.

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Strategy | Description | Key Intermediates | Potential Derivatives |

| Intramolecular Cyclization | Formation of the azetidine ring from an open-chain precursor. | 1,3-dihalopropanes, amino alcohols | N-substituted azetidin-3-ols |

| [3+1] Ring Expansion | Reaction of methylene (B1212753) aziridines with rhodium-bound carbenes to form methylene azetidines. nih.gov | Methylene aziridines, diazo compounds | 3-Methylene-1-propylazetidine |

| Multicomponent Reactions | A one-pot reaction involving multiple starting materials to build the azetidine scaffold. | Azabicyclo[1.1.0]butanes, electrophiles | Highly functionalized 3-substituted azetidines bris.ac.uk |

| Functionalization of Pre-formed Azetidines | Modification of an existing azetidine ring, such as N-alkylation or substitution at the 3-position. | Azetidin-3-ol, 1-bromopropane (B46711) | 3-Substituted-1-propylazetidines |

The introduction of the azido group is typically achieved through nucleophilic substitution of a suitable leaving group, such as a tosylate or a halide, at the 3-position of the azetidine ring with an azide (B81097) salt (e.g., sodium azide). The N-propyl group can be installed via N-alkylation of a 3-azidoazetidine precursor with 1-bromopropane.

Impact of Substituents on Azetidine Ring Strain, Stability, and Reactivity

The azetidine ring possesses significant ring strain, estimated to be around 25.4 kcal/mol, which is a key determinant of its reactivity. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. Substituents on the azetidine ring can modulate this strain and, consequently, the ring's stability and reactivity.

Electron-withdrawing groups (EWGs) attached to the nitrogen atom can increase the ring strain by polarizing the N-C bonds, making the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) on the nitrogen may slightly decrease the ring strain. In the case of this compound, the propyl group is a weak electron-donating group. Modifications to the propyl chain, such as the introduction of fluorine atoms, could significantly alter the electronic properties of the nitrogen atom and thus the reactivity of the azetidine ring.

Substituents at the 3-position also influence the ring's properties. The azido group itself is an electron-withdrawing group, which can affect the electron density distribution within the ring. Steric hindrance from bulky substituents at either the 1 or 3-position can also impact the approach of reagents and influence the regioselectivity of reactions. The small size of the azetidine ring makes it a rigid scaffold, allowing for stereoselective functionalization based on the steric influence of existing substituents. nih.gov

The stability of substituted azetidines can also be affected by intramolecular reactions. For example, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition, a process influenced by the nature of the substituent. acs.org

Structure-Reactivity Correlations for Azide and Azetidine-Based Reactions

The reactivity of this compound and its derivatives is governed by the interplay between the strained azetidine ring and the energetic azido group. Understanding the structure-reactivity correlations is key to predicting and controlling their chemical transformations.

Azetidine Reactivity:

Ring Strain: The inherent ring strain of the azetidine core is the primary driver for its reactivity, particularly in ring-opening reactions. rsc.orgrsc.org Factors that increase ring strain, such as the introduction of sp2-hybridized atoms within the ring or bulky substituents, will generally enhance the rate of ring-opening.

N-Substitution: The nature of the N-substituent significantly impacts the nucleophilicity and basicity of the nitrogen atom. Electron-withdrawing N-substituents decrease the nitrogen's nucleophilicity and can make the ring more susceptible to external nucleophiles, whereas electron-donating groups have the opposite effect. The propyl group in the title compound is a simple alkyl group, rendering the nitrogen relatively basic and nucleophilic.

Azide Reactivity:

1,3-Dipolar Cycloadditions: The azido group is a classic 1,3-dipole and readily undergoes cycloaddition reactions with alkynes and alkenes to form triazoles and triazolines, respectively. youtube.com The reactivity of the azide in these "click" reactions can be influenced by the electronic nature of the substituent it is attached to. An electron-withdrawing substituent on the carbon bearing the azide can lower the energy of the azide's LUMO, potentially accelerating reactions with electron-rich dipolarophiles.

Reduction: The azido group can be readily reduced to a primary amine. This transformation provides a route to 3-amino-1-propylazetidine and its derivatives, which are valuable building blocks in medicinal chemistry.

Nitrene Formation: Upon thermolysis or photolysis, azides can extrude dinitrogen to form highly reactive nitrenes. These intermediates can undergo a variety of reactions, including C-H insertion and addition to double bonds. The proximity of the azetidine ring could influence the fate of the generated nitrene, potentially leading to intramolecular rearrangement or insertion products.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Reactive Center | Influencing Factors | Predicted Outcome |

| Nucleophilic Ring-Opening | Azetidine Ring (C2/C4) | Ring strain, N-protonation/alkylation | Formation of γ-aminopropanol derivatives |

| [3+2] Cycloaddition | Azido Group | Presence of alkynes/alkenes | Formation of triazole-substituted azetidines |

| Reduction | Azido Group | Reducing agents (e.g., H₂/Pd, LiAlH₄) | Formation of 3-amino-1-propylazetidine |

| N-Alkylation/Acylation | Azetidine Nitrogen | Electrophiles (e.g., alkyl halides, acyl chlorides) | Formation of quaternary azetidinium salts or N-acylated derivatives |

Emerging Research Directions and Future Perspectives for 3 Azido 1 Propylazetidine Chemistry

Integration into Advanced Organic Synthesis Strategies (e.g., cascade reactions, multicomponent reactions)

The unique structural attributes of 3-azido-1-propylazetidine make it an ideal candidate for sophisticated organic synthesis strategies such as cascade and multicomponent reactions (MCRs). These approaches are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govnih.govmdpi.com

Cascade Reactions: The azide (B81097) functionality in this compound can serve as a linchpin for initiating cascade sequences. For instance, an intramolecular [3+2] cycloaddition between the azide and a suitably positioned unsaturated moiety tethered to the azetidine (B1206935) ring could lead to the formation of complex fused heterocyclic systems. Such reactions, often triggered by thermal or photochemical activation, can proceed with high stereoselectivity, dictated by the rigid azetidine scaffold. nih.govtdl.org The resulting triazoline intermediates can undergo further transformations, such as nitrogen extrusion to form aziridines or ring-opening to yield functionalized amines, all within a single synthetic operation.

| Reaction Type | Description | Potential Products |

| Intramolecular [3+2] Cycloaddition | The azide group reacts with an internal alkene or alkyne tethered to the azetidine. | Fused bicyclic or polycyclic heterocycles containing a triazole or triazoline ring. |

| Ring-Opening/Cyclization Cascade | Nucleophilic attack on the azetidine ring followed by intramolecular cyclization involving the azide. | Macrocycles or other complex heterocyclic systems. |

Multicomponent Reactions (MCRs): The development of MCRs involving azetidines is a burgeoning area of research. bris.ac.uknih.govresearchgate.net this compound can participate in MCRs in several ways. The azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, with a terminal alkyne and another component in a one-pot fashion. nih.gov Furthermore, the azetidine nitrogen can act as a nucleophile in reactions like the Mannich or Ugi reaction, incorporating the azetidine core into diverse molecular frameworks. A notable example is the four-component strain-release-driven synthesis of functionalized azetidines, which highlights the potential for modular synthesis of complex azetidine derivatives. bris.ac.uknih.gov

Exploration of Novel Reactivity and Transformation Pathways for Azido-Azetidine Systems

The interplay between the strained azetidine ring and the energetic azide group in this compound gives rise to a rich and largely unexplored reactivity landscape. researchwithrutgers.comrsc.orgresearchgate.net Understanding and harnessing these novel transformation pathways is a key area for future research.

Ring-Expansion and Ring-Opening Reactions: The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions. nih.govnih.govthieme-connect.densf.gov The presence of the electron-withdrawing azide group at the 3-position can influence the regioselectivity of these transformations. For instance, treatment with appropriate reagents could lead to the selective cleavage of either the C2-C3 or C3-C4 bond, providing access to functionalized acyclic amines or larger heterocyclic rings like pyrrolidines or piperidines. A stereoselective [3+1] ring expansion of methylene (B1212753) aziridines to methylene azetidines has been reported, suggesting the potential for analogous transformations starting from this compound to access larger, more complex nitrogen-containing rings. nih.govnih.gov

| Transformation | Description | Potential Products |

| Reductive Ring Opening | Reduction of the azide to an amine followed by intramolecular ring opening. | Diamino alcohols or other functionalized acyclic amines. |

| Acid-Catalyzed Rearrangement | Treatment with Lewis or Brønsted acids to induce skeletal rearrangements. | Substituted pyrrolidines, piperidines, or other nitrogen heterocycles. |

| Photochemical Transformations | Irradiation with UV light to induce azide decomposition and subsequent ring transformations. | Highly reactive nitrene intermediates leading to diverse products. |